molecular formula C6H6F3N5O B6611257 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1481965-39-2

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6611257
CAS No.: 1481965-39-2
M. Wt: 221.14 g/mol
InChI Key: HPLUAAVIJHAQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound belonging to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a triazole ring, which is further substituted with a trifluoromethyl group (-CF3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the nitrosation of a precursor compound containing the triazole ring. The reaction conditions include the use of nitrous acid (HNO2) or sodium nitrite (NaNO2) in the presence of an acid catalyst under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized through a multi-step process that involves the initial formation of the triazole ring followed by nitrosation and trifluoromethylation steps. The process is optimized to achieve high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Its unique structure and reactivity make it valuable in the development of new chemical entities.

Biology: In biological research, 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is utilized in the study of biological systems and pathways. It serves as a probe to investigate the effects of nitroso compounds on cellular processes.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects involves its interaction with molecular targets and pathways. The nitroso group plays a crucial role in its reactivity, leading to the formation of reactive intermediates that can modify biological molecules. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cellular membranes and reach its targets.

Comparison with Similar Compounds

  • N-Nitrosamines: These compounds also contain the nitroso group and are known for their biological activity.

  • Triazole Derivatives: Other triazole compounds with different substituents exhibit similar reactivity and applications.

Uniqueness: 7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to other nitroso compounds and triazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

7-nitroso-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5O/c7-6(8,9)5-11-10-4-3-13(12-15)1-2-14(4)5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLUAAVIJHAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.